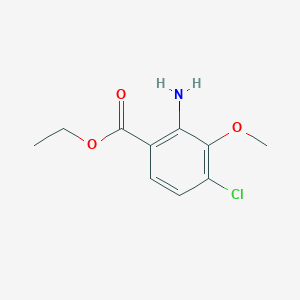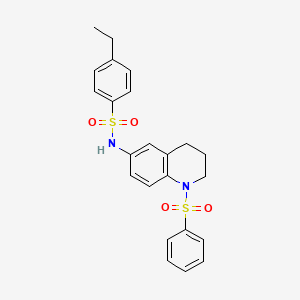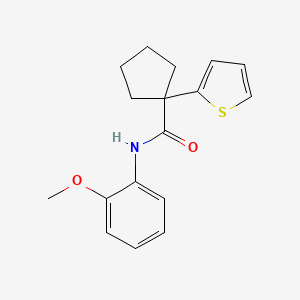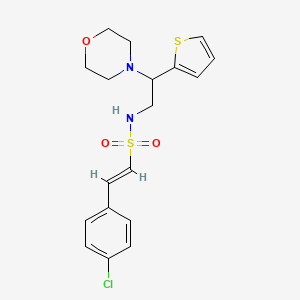![molecular formula C13H12N2O2S2 B2391724 N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline CAS No. 338416-92-5](/img/structure/B2391724.png)
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline, or N-((E)-2-thienylideneamino)aniline, is an organic compound belonging to the family of thiopyranones. It is a derivatives of thiophene, a five-membered ring with sulfur and four carbon atoms. It is a colorless solid with a molecular weight of 165.22 g/mol and a melting point of 256-257°C. It is soluble in common organic solvents, such as ethanol and dimethyl sulfoxide (DMSO).
Mécanisme D'action
N-((E)-2-thienylideneamino)aniline acts as an electron donor or acceptor, depending on the reaction conditions. It can undergo a variety of reactions, such as nucleophilic addition, nucleophilic substitution, electrophilic substitution, and cycloaddition. It can also act as a catalyst in certain reactions, such as the Diels-Alder reaction.
Biochemical and Physiological Effects
N-((E)-2-thienylideneamino)aniline has been shown to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-((E)-2-thienylideneamino)aniline is a versatile compound that can be used in a variety of laboratory experiments. It has the advantage of being a low-cost and readily available starting material. Additionally, it is soluble in common organic solvents, such as ethanol and N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline, which makes it easy to handle. The main limitation of N-((E)-2-thienylideneamino)aniline is that it is a relatively unstable compound, which can make it difficult to store and use in some experiments.
Orientations Futures
N-((E)-2-thienylideneamino)aniline has potential applications in the development of new drugs and materials. Future research should focus on exploring the potential of this compound as a building block for the synthesis of new heterocyclic compounds and polymers. Additionally, research should be conducted to further investigate the biochemical and physiological effects of this compound, as well as its potential applications in the development of new drugs and materials. Finally, research should be conducted to optimize the synthesis of this compound, as well as to develop improved methods for storing and handling it.
Méthodes De Synthèse
N-((E)-2-thienylideneamino)aniline can be synthesized by a three-step process. The first step involves the synthesis of the thiopyranone precursor, which is accomplished by reacting 2-aminothiophene with formaldehyde in the presence of a base. The second step involves the reduction of the thiopyranone precursor with sodium borohydride. The third and final step involves the conversion of the thiopyranone precursor to the desired N-((E)-2-thienylideneamino)aniline, which is accomplished by reacting the thiopyranone precursor with aniline in the presence of a base.
Applications De Recherche Scientifique
N-((E)-2-thienylideneamino)aniline is a versatile compound with many potential applications in scientific research. It has been used as a building block for the synthesis of various heterocyclic compounds, such as thienopyridines, thienopyrimidines, and thienooxazoles. It has also been used in the synthesis of biologically active molecules, such as antimicrobial agents, anti-inflammatory agents, and anticancer agents. Additionally, it has been used as a starting material for the synthesis of various polymers.
Propriétés
IUPAC Name |
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c16-19(17)9-7-12(11-6-8-18-13(11)19)15-14-10-4-2-1-3-5-10/h1-6,8,14H,7,9H2/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTPGDLNSPCRMX-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NNC3=CC=CC=C3)C=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C2=C(/C1=N/NC3=CC=CC=C3)C=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819490 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2391641.png)
![3-Fluoro-4-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide](/img/structure/B2391642.png)
![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2391644.png)
![N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2391645.png)
![4-(2-chlorophenyl)-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2391646.png)


![6-(Furan-2-ylmethyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2391650.png)

![(E)-3-(thiophen-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2391655.png)



![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2391664.png)